Terephthalic acid hydrazide
CAS No.: 46206-74-0
Cat. No.: VC2323212
Molecular Formula: C8H8N2O3
Molecular Weight: 180.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 46206-74-0 |
---|---|
Molecular Formula | C8H8N2O3 |
Molecular Weight | 180.16 g/mol |
IUPAC Name | 4-(hydrazinecarbonyl)benzoic acid |
Standard InChI | InChI=1S/C8H8N2O3/c9-10-7(11)5-1-3-6(4-2-5)8(12)13/h1-4H,9H2,(H,10,11)(H,12,13) |
Standard InChI Key | MTVPAGODJIOVSB-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C(=O)NN)C(=O)O |
Canonical SMILES | C1=CC(=CC=C1C(=O)NN)C(=O)O |
Introduction
Chemical Structure and Properties
Terephthalic acid hydrazide is characterized by the presence of two hydrazide functional groups (-C(=O)NH-NH₂) attached to a benzene ring in the para position. This structural arrangement classifies it as a dihydrazide, with two hydrazine moieties connected to a terephthalate backbone. The compound is derived from terephthalic acid (1,4-benzenedicarboxylic acid), which has the formula C₆H₄-1,4-(COOH)₂ or C₈H₆O₄ and a molar mass of 166.13 g/mol .
The physical and chemical properties of terephthalic acid hydrazide are summarized in Table 1:
Property | Characteristics |
---|---|
Appearance | White crystalline powder |
Functional Groups | Two hydrazide groups (-C(=O)NH-NH₂) |
Parent Compound | Terephthalic acid |
Classification | Dihydrazide |
Reactivity | Highly reactive toward carbonyl compounds |
Applications | Heterocyclic synthesis, coordination chemistry, polymer chemistry |
The compound's symmetrical structure with two identical reactive centers makes it particularly versatile for creating symmetrical derivatives and bis-heterocycles. The hydrazide groups readily participate in condensation reactions, especially with carbonyl-containing compounds such as aldehydes and ketones, leading to the formation of various Schiff bases and other derivatives.
Synthesis Methods
Direct Synthesis from Terephthalic Acid
The primary method for synthesizing terephthalic acid hydrazide involves the direct reaction of terephthalic acid with hydrazine hydrate. This process typically involves dissolving terephthalic acid in a suitable solvent and adding hydrazine hydrate at elevated temperatures, usually between 110°C and 125°C. The reaction is generally conducted under an inert atmosphere to prevent oxidation of the reactants and products.
One reported synthetic approach achieved a yield of approximately 88% after a reaction time of 25 hours at 120°C under nitrogen atmosphere. The reaction proceeds through nucleophilic acyl substitution, where the hydrazine attacks the carboxylic acid groups of terephthalic acid to form the corresponding hydrazide.
Synthesis via Ester Intermediate
An alternative synthetic route involves a two-step process:
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Esterification of terephthalic acid to form dimethyl terephthalate
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Subsequent reaction with hydrazine hydrate to yield the desired hydrazide
In this method, terephthalic acid is first transformed to its corresponding ester by refluxing with methanol in the presence of H₂SO₄ as a catalyst. The resulting dimethyl terephthalate then undergoes condensation with hydrazine hydrate (80%) to yield terephthalic acid hydrazide .
Table 2 summarizes the synthetic approaches for terephthalic acid hydrazide:
Method | Starting Materials | Reaction Conditions | Catalyst | Notes |
---|---|---|---|---|
Direct Synthesis | Terephthalic acid, Hydrazine hydrate | 110-125°C, inert atmosphere | None specified | ~88% yield reported after 25 hours |
Via Ester | Terephthalic acid → Dimethyl terephthalate | 1. Reflux with methanol 2. Reaction with hydrazine hydrate 80% | H₂SO₄ (for esterification) | Useful when direct reaction faces solubility issues |
Derivatives and Their Synthesis
Schiff Base Derivatives
Terephthalic acid hydrazide readily reacts with aldehydes to form Schiff bases, which are compounds containing the C=N functional group. Several such derivatives have been synthesized and characterized, including:
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Terephthalic acid hydrazide-bis-salicylidene
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Terephthalic acid hydrazide-bis-2,3,4-trihydroxy phenacylidene
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Terephthalic acid hydrazide-bis-2-hydroxy-5-carboxy phenacylidene
These Schiff bases are typically synthesized by refluxing terephthalic acid hydrazide with two moles of various aromatic aldehydes in the presence of glacial acetic acid as a catalyst . The resulting compounds have been characterized using elemental analysis, molecular weight determination, infrared spectroscopy, and other analytical techniques .
Thiourea Derivatives
Terephthalic acid hydrazide serves as a precursor for the synthesis of thiourea derivatives through a multi-step process:
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Selected Schiff base derivatives are refluxed with acetyl chloride in dry benzene
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The resulting acetyl compounds are then reacted with thiourea and anhydrous sodium carbonate in acetone as a solvent
These thiourea derivatives represent an important class of compounds with potential applications in medicinal chemistry and materials science.
Imidazole Derivatives
Imidazole derivatives can be synthesized from terephthalic acid hydrazide through reaction with benzoin. These compounds are of particular interest due to the biological significance of the imidazole ring, which is present in many important biomolecules and pharmaceuticals . The imidazole structure (C₃N₂H₄) is found in numerous biologically significant compounds, with the amino acid histidine being the most prevalent example.
Table 3 summarizes the major derivative types of terephthalic acid hydrazide:
Derivative Class | Synthesis Method | Characterization Techniques | Key Examples |
---|---|---|---|
Schiff Bases | Reaction with aromatic aldehydes | Elemental analysis, IR spectroscopy, molecular weight determination | Terephthalic acid hydrazide-bis-salicylidene, Terephthalic acid hydrazide-bis-2,3,4-trihydroxy phenacylidene |
Thiourea Derivatives | Multi-step process via acetyl intermediates | Not fully detailed in available literature | Various thiourea-containing compounds |
Imidazole Derivatives | Reaction with benzoin | Not fully detailed in available literature | Various imidazole-containing compounds |
Applications in Chemical Synthesis
In Coordination Chemistry
The hydrazide functional groups in terephthalic acid hydrazide contain nitrogen atoms capable of donating electron pairs to metal centers, making this compound valuable in coordination chemistry. Metal complexes formed with terephthalic acid hydrazide can exhibit interesting structural, spectroscopic, and magnetic properties, with potential applications in catalysis, sensing, and materials science.
In Polymer Chemistry
The bifunctional nature of terephthalic acid hydrazide makes it valuable in polymer chemistry. It can serve as:
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A monomer in polymerization reactions
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A cross-linking agent in polymer networks
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A modification agent for existing polymers
Polymers incorporating terephthalic acid hydrazide or its derivatives may exhibit enhanced properties such as improved thermal stability, mechanical strength, or specific functional characteristics.
Biological Activity
Other Biological Applications
Beyond antimicrobial activities, terephthalic acid hydrazide derivatives may exhibit other biological effects that warrant further investigation. These could include:
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Anti-inflammatory activity
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Anticancer potential
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Enzyme inhibition
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Antioxidant properties
The structural versatility of terephthalic acid hydrazide allows for the development of derivatives with targeted biological activities, making this compound a valuable scaffold in medicinal chemistry research.
Future Research Directions
Several promising research directions for terephthalic acid hydrazide include:
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Development of more efficient and environmentally friendly synthesis methods
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Exploration of novel derivatives with enhanced biological activities
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Investigation of coordination compounds with various metal ions for catalytic applications
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Application in advanced materials such as metal-organic frameworks or drug delivery systems
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Detailed structure-activity relationship studies to optimize biological activities
The versatility and reactivity of terephthalic acid hydrazide ensure its continued relevance in both academic research and potential industrial applications.
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